GW843682X

概要

説明

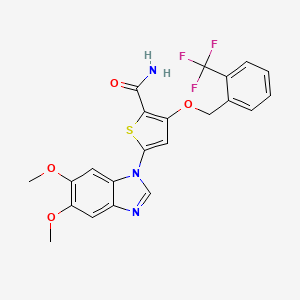

GW843682X, also known as GW843682, is a selective inhibitor of polo-like kinase 1 (PLK1) and polo-like kinase 3 (PLK3). Its chemical structure is shown below: !this compound Chemical Structure)

準備方法

Synthetic Routes:: GW843682X can be synthesized using various routes. One common method involves the following steps:

Arylation Reaction: Start with a suitable aryl bromide or iodide.

Suzuki-Miyaura Cross-Coupling: React the aryl halide with an appropriate boronic acid derivative using a palladium catalyst.

Amidation Reaction: Introduce the amide group using an amine and an acid chloride.

Fluorination: Replace a hydrogen atom with fluorine to obtain this compound.

Industrial Production:: The industrial production of this compound involves scaling up the synthetic process under controlled conditions. Optimization of reaction parameters, purification, and quality control ensure consistent product quality.

化学反応の分析

GW843682Xは、いくつかの反応を受けます。

リン酸化阻害: 細胞周期調節に不可欠なPLK1およびPLK3のリン酸化を効果的に阻害します。

細胞増殖阻害: This compoundは、さまざまな細胞株に対してIC50値が0.11μM〜0.70μMの範囲で、腫瘍細胞の増殖を抑制します.

G2-M期停止: this compoundによる処理は、特定の細胞タイプでG2-M期細胞周期停止につながります。

アポトーシス誘導: 白血病細胞では、this compoundは用量依存的にアポトーシスを誘導します.

一般的な試薬には、ボロン酸、パラジウム触媒、およびフッ素化剤が含まれます。

4. 科学研究アプリケーション

This compoundは、以下に適用されます。

癌研究: 細胞周期調節と潜在的な治療戦略を調査します。

創薬: 癌治療のためにPLK1およびPLK3を標的にします。

生物学的調査: 細胞周期チェックポイントとアポトーシス経路を理解します。

科学的研究の応用

Cancer Research

GW843682X is primarily utilized in cancer research to explore mechanisms of tumor growth and resistance to therapies. Its applications include:

- Cell Cycle Regulation : this compound helps elucidate the role of PLK1 and PLK3 in cell cycle checkpoints, particularly G2-M phase arrest, which is crucial for understanding tumorigenesis.

- Apoptosis Induction : The compound has shown efficacy in inducing apoptosis in various cancer cell lines, including nasopharyngeal carcinoma, where it significantly inhibited cell proliferation and triggered apoptotic pathways .

Drug Development

The compound is instrumental in developing new therapeutic strategies against cancers that exhibit PLK1 and PLK3 overexpression:

- Targeted Therapy : this compound is being investigated as a potential targeted therapy option for tumors resistant to conventional treatments. Its selectivity for PLK1 and PLK3 allows for focused therapeutic interventions with potentially fewer side effects compared to non-selective agents .

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance anti-tumor efficacy, particularly in resistant cancer types .

Biological Studies

This compound serves as a tool for understanding fundamental biological processes:

- Cell Signaling Pathways : The compound aids in mapping out signaling pathways affected by PLK inhibition, contributing to the broader understanding of cellular responses to stress and damage .

- Phenotypic Screening : It has been employed in phenotypic screening approaches to identify downstream targets involved in cancer progression, providing insights into potential new therapeutic targets .

Case Study 1: Inhibition of Nasopharyngeal Carcinoma

A study investigated the cytotoxic effects of this compound on nasopharyngeal carcinoma cell line 5-8F. Results demonstrated that this compound effectively reduced cell viability and induced apoptosis through the activation of specific apoptotic markers .

Case Study 2: Targeting Tumor-Initiating Cells

In another study involving neuroblastoma tumor-initiating cells (TICs), this compound exhibited potent activity with an EC50 value of approximately 470 nM, highlighting its selectivity against TICs compared to non-tumorigenic cells . This selectivity underscores its potential as a targeted therapy.

Data Tables

作用機序

GW843682Xのメカニズムは、PLK1およびPLK3を阻害し、細胞周期の進行を阻害し、アポトーシスを促進することに関与しています。これは、細胞分裂と生存に関与する下流の標的および経路に影響を与えます。

類似化合物との比較

GW843682Xは、PLK1およびPLK3に対する選択性により際立っています。類似の化合物には、BI2536およびVolasertibなどの他のPLK阻害剤が含まれます。

生物活性

GW843682X is a selective inhibitor of polo-like kinases (PLKs), particularly Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). Its biological activity has been extensively studied, particularly in the context of cancer cell proliferation and cell cycle regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on different cell types, and implications for cancer therapy.

This compound functions primarily as an inhibitor of PLK1, which plays a crucial role in cell cycle progression and mitotic regulation. The compound exhibits potent inhibitory activity with IC50 values of 2.2 nM for PLK1 and 9.1 nM for PLK3 . By inhibiting PLK1, this compound disrupts normal mitotic processes, leading to cell cycle arrest and increased mitotic errors.

Key Findings:

- Cell Cycle Arrest : Inhibition of PLK1 by this compound leads to significant accumulation of cells in the G2/M phase of the cell cycle. Studies have shown that treatment with this compound resulted in a dose-dependent increase in G2/M phase cells, indicating effective cell cycle arrest .

- Mitotic Errors : Cells treated with this compound exhibited a dramatic increase in mitotic errors, with approximately 90% of treated cells displaying abnormalities compared to only 3% in controls . Common phenotypes observed included the "polo" phenotype, characterized by spindle pole formation errors.

Effects on Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines while sparing non-transformed cells. For instance, melanoma cells showed a significant reduction in viability and growth upon treatment with this compound, whereas normal human epidermal melanocytes (NHEMs) remained unaffected .

Table: Effects of this compound on Cell Viability

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| A375 | 0.14 | ~60% |

| WM115 | 0.14 | ~40% |

| HS294T | 0.14 | ~40% |

| NHEMs | Not affected | 0% |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

- Melanoma Treatment : A study assessed the impact of this compound on melanoma cells and found that both genetic knockdown and chemical inhibition via this compound led to a significant decrease in cell proliferation and clonogenic survival . The treatment resulted in over 90% reduction in colony formation at higher concentrations.

- Cytokinesis Failure : Another investigation noted that cells treated with this compound exhibited cytokinesis failure and binucleate cell formation due to disrupted PLK1 activity, further supporting its role as a potent anti-cancer agent .

- AMPK Pathway Regulation : Research indicated that this compound treatment significantly inhibited the activation of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and can influence cancer cell metabolism .

特性

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKUWFIZUALZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431373 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660868-91-7 | |

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW843682X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。